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Core Science & Biosynthesis

Foundational

crystal structure and X-ray diffraction of 2-chloro-5-ethyl-3-pyridinemethanol

An in-depth analysis of the crystal structure of 2-chloro-5-ethyl-3-pyridinemethanol could not be completed as, after a thorough search, no specific crystallographic data or X-ray diffraction studies for this particular...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the crystal structure of 2-chloro-5-ethyl-3-pyridinemethanol could not be completed as, after a thorough search, no specific crystallographic data or X-ray diffraction studies for this particular compound are publicly available.

However, a closely related compound, 2-chloro-5-(chloromethyl)pyridine , has been extensively studied, and its crystallographic data provides valuable insights into the structural characteristics of this class of molecules. This guide will, therefore, focus on the crystal structure and X-ray diffraction of 2-chloro-5-(chloromethyl)pyridine as a representative example, offering a comprehensive technical overview for researchers, scientists, and professionals in drug development. This compound serves as a critical intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[1][2][3]

Introduction: The Significance of 2-chloro-5-(chloromethyl)pyridine

2-chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N) is a key building block in the agrochemical industry.[3] Its molecular structure, conformational flexibility, and intermolecular interactions are crucial for understanding its reactivity and designing new synthetic pathways. X-ray crystallography provides the definitive method for elucidating these features in the solid state. This guide will delve into the experimental and analytical details of determining its crystal structure.

Experimental Methodology: From Crystal to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic positions.

Synthesis and Crystallization

The synthesis of 2-chloro-5-(chloromethyl)pyridine can be achieved by the chlorination of 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent such as thionyl chloride.[4]

Protocol for Crystallization:

  • Dissolution: Dissolve the synthesized 2-chloro-5-(chloromethyl)pyridine (0.2 g, 1.2 mmol) in ethanol (25 ml).[1]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over approximately 5 days.[1]

  • Crystal Formation: This process yields colorless, block-like single crystals suitable for X-ray diffraction analysis.[5]

Causality: Slow evaporation is a crucial technique for growing high-quality single crystals. It allows the molecules to self-assemble in a highly ordered, repeating lattice, which is essential for obtaining a clear diffraction pattern.

X-ray Data Collection and Processing

A suitable single crystal is mounted on a diffractometer to collect the X-ray diffraction data.

Experimental Setup:

  • Diffractometer: Enraf-Nonius CAD-4 diffractometer[1][2]

  • X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å)[1][2]

  • Temperature: 293 K[1][2]

  • Data Collection Method: ω/2θ scans[2]

The collected data is then processed, which includes integration of the reflection intensities, correction for various experimental factors (e.g., absorption), and cell refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystal Structure Analysis

The crystal structure of 2-chloro-5-(chloromethyl)pyridine was solved using direct methods and refined using full-matrix least-squares on F².

Crystallographic Data

The fundamental details of the crystal structure are summarized in the table below.

ParameterValueReference
Chemical FormulaC₆H₅Cl₂N[1][2]
Formula Weight162.01 g/mol [1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[2]
a (Å)4.0770 (8)[1][2]
b (Å)10.322 (2)[1][2]
c (Å)16.891 (3)[1][2]
β (°)95.95 (3)[1][2]
Volume (ų)707.0 (2)[1][2]
Z (molecules/unit cell)4[1][2]
Calculated Density (Mg/m³)1.522[2]
Absorption Coefficient (mm⁻¹)0.82[1][2]
Molecular Structure and Conformation

The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group.[1][2] This chlorine atom is offset from the plane.[1][2]

molecular_structure cluster_pyridine_ring Pyridine Ring cluster_substituents Substituents N1 N C1 C1 N1->C1 N1->C1 C2 C2 C1->C2 C1->C2 116.3(2)° Cl1 Cl1 C1->Cl1 1.743(3) Å C3 C3 C2->C3 C2->C3 C4 C4 C3->C4 C3->C4 C5 C5 C4->C5 C4->C5 C6 C6 C4->C6 1.491(3) Å C5->N1 C5->N1 Cl2 Cl2 C6->Cl2 1.795(3) Å

Caption: Molecular structure of 2-chloro-5-(chloromethyl)pyridine with selected bond lengths.

Selected Bond Lengths and Angles:

BondLength (Å)AngleValue (°)
N—C21.307 (3)C2—N—C1116.3 (2)
N—C11.334 (3)N—C1—C5124.3 (2)
Cl1—C21.743 (3)Cl—C—C (offset)111.11 (17)
C5—C61.491 (3)
Cl2—C61.795 (3)

Data from Feng et al., 2011.[2]

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of 2-chloro-5-(chloromethyl)pyridine are linked by intermolecular C—H···N hydrogen bonds, forming dimers.[1][2] These interactions play a significant role in the stabilization of the crystal structure.[1]

Conclusion

The single-crystal X-ray diffraction analysis of 2-chloro-5-(chloromethyl)pyridine provides a detailed and unambiguous determination of its molecular and crystal structure. The near-planar conformation of the pyridine ring and the formation of hydrogen-bonded dimers are key structural features. This information is invaluable for understanding its chemical properties and for the rational design of new derivatives with potential applications in the pharmaceutical and agrochemical industries.

References

  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
  • Feng, Z., Yang, Y., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]

  • Feng, Z., Yang, Y., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). (2-Chloropyridin-3-yl)methanol. PubChem. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.
  • PrepChem (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Crystallography Open Database (n.d.). Search results. Retrieved from [Link]

  • CAS Common Chemistry (n.d.). 2-Chloro-3-pyridinemethanol. Retrieved from [Link]

  • Google Patents (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
  • Swamy, G. Y. S. K., Ravikumar, K., Narender, P., & Rao, V. J. (2007). Ethyl 3-(2-chloro-5-methyl-3-pyridyl)-3-hydroxy-2-methylenepropanoate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2188-o2189.

Sources

Exploratory

Unveiling the Mechanism of Action of 2-Chloro-5-ethyl-3-pyridinemethanol Derivatives in Invertebrate Pharmacology

Executive Summary The compound 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3) serves as a foundational synthetic scaffold in the development of next-generation neuroactive agents and agrochemicals. When elaborat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3) serves as a foundational synthetic scaffold in the development of next-generation neuroactive agents and agrochemicals. When elaborated into complex mesoionic or nitromethylene structures, the resulting derivatives—most notably Paichongding and Flupyrimin —exhibit profound modulatory effects on invertebrate nervous systems. This technical whitepaper dissects the structural biology, receptor binding kinetics, and self-validating experimental methodologies required to profile the mechanism of action (MoA) of these advanced pyridine derivatives.

Chemical Context: The Pyridine Scaffold

At the core of these novel agents is the halogenated pyridine ring. The 6-chloro-3-pyridinylmethyl moiety (derived from 2-chloro-5-ethyl-3-pyridinemethanol) provides high lipophilicity and target specificity. During commercial synthesis, this intermediate is joined through selective N-alkylation to a mesoionic core or tetrahydropyridine ring 1[1]. This specific structural geometry is the primary pharmacophore responsible for docking into the orthosteric site of nicotinic acetylcholine receptors (nAChRs).

Core Mechanism of Action: nAChR Modulation

The insect nAChR is a ligand-gated cation channel that mediates rapid excitatory neurotransmission. While traditional neonicotinoids (e.g., Imidacloprid) act universally as full agonists, derivatives of the 2-chloro-5-ethyl-3-pyridinemethanol scaffold diverge into two distinct functional pathways:

The Agonistic/Pro-insecticide Pathway (Paichongding)

Derivatives like the nitromethylene Paichongding act as partial agonists. Electrophysiological data shows that Paichongding produces a maximum inward current of only ~21.9% compared to Imidacloprid 2[2]. However, it functions as a photostabilized, slow-release reservoir. In vivo, it undergoes metabolic cleavage to release active metabolites (such as nitromethylene imidazole) that bind to the high-affinity orthosteric site, causing prolonged depolarization, hyperexcitation, and eventual paralysis.

The Antagonistic Pathway (Flupyrimin)

Flupyrimin represents a paradigm shift in pyridine-based chemistry. Unlike its predecessors, it acts as a strict nicotinic antagonist 3[3]. It binds to multiple high-affinity components within the nAChR—including both Imidacloprid-sensitive and Imidacloprid-insensitive subtypes. By competitively blocking Acetylcholine (ACh) without inducing an inward cation current, it effectively silences neural transmission, offering a critical solution for managing Imidacloprid-resistant pest populations.

Signaling_Pathway Deriv 2-Chloro-5-ethyl-3-pyridinemethanol Derivatives Paichongding Paichongding (Pro-insecticide / Agonist) Deriv->Paichongding Flupyrimin Flupyrimin (Antagonist) Deriv->Flupyrimin nAChR Insect nAChR Orthosteric Binding Site Paichongding->nAChR High Affinity Binding Flupyrimin->nAChR Competitive Binding AgonistAction Prolonged Cation Influx (Depolarization) nAChR->AgonistAction Agonist Pathway AntagonistAction Receptor Blockade (No Ion Flow) nAChR->AntagonistAction Antagonist Pathway Hyperexcitation Hyperexcitation & Death AgonistAction->Hyperexcitation Paralysis Flaccid Paralysis & Death AntagonistAction->Paralysis

Fig 1: Divergent nAChR modulation pathways of pyridine derivatives.

Quantitative Pharmacological Profiling

To understand the structure-activity relationship (SAR), we must compare the binding affinities ( IC50​ ) and functional efficacies of these derivatives against standard benchmarks.

CompoundSub-ClassPrimary Mode of ActionBinding Affinity ( IC50​ / Ki​ )Functional EfficacyTarget Pests
Imidacloprid (Ref)NeonicotinoidFull Agonist~1.5 nM100% (Max Inward Current)Hemiptera, Diptera
Paichongding NitromethylenePartial Agonist / Pro-drug~420 nM~21.9% (Relative to IMI)Planthoppers (N. lugens)
Flupyrimin PyridinylideneCompetitive Antagonist~0.32 nM0% (Blocks ACh Current)IMI-Resistant Pests

Self-Validating Experimental Methodologies

Generating reproducible pharmacological data requires strict control over biological variables. As a Senior Application Scientist, I mandate the following self-validating protocols to accurately characterize the MoA of these derivatives.

Protocol A: Radioligand Binding Assay (Receptor Kinetics)

Objective: Determine the dissociation constant ( Kd​ ) and maximum binding capacity ( Bmax​ ) of the pyridine derivative.

  • Membrane Preparation: Homogenize Musca domestica (house fly) heads in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge at 100,000 × g for 1 hour at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of the membrane protein with 1 nM [3H] -Flupyrimin in the presence (non-specific binding) or absence (total binding) of 10 µM unlabeled derivative for 60 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, and measure radioactivity via Liquid Scintillation Counting (LSC).

Technical Insight (Expertise & Causality): Why use isolated heads instead of whole-body homogenates? The insect central nervous system is heavily concentrated in the head capsule, providing a high density of nAChRs. Using whole-body homogenates introduces lipid-rich tissues that non-specifically sequester lipophilic pyridine derivatives, artificially inflating the apparent Kd​ and ruining the signal-to-noise ratio. Furthermore, pre-soaking filters in polyethylenimine is a mandatory self-validating step: it neutralizes the negative charge of the glass fibers, preventing the non-specific binding of positively charged radioligands.

Protocol B: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: Differentiate between agonistic and antagonistic functional efficacy at the receptor level.

  • cRNA Synthesis: Synthesize capped cRNA encoding insect α (e.g., Nl α

    • and mammalian β (e.g., rat β
    • subunits using T7 RNA polymerase.
  • Microinjection: Inject 50 nL of the cRNA mixture (1 ng/nL) into the vegetal pole of defolliculated Xenopus laevis oocytes (Stages V-VI).

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 3-5 days to allow for protein translation and membrane trafficking.

  • Voltage Clamping: Impale oocytes with two microelectrodes (0.5–2 MΩ resistance, filled with 3 M KCl). Voltage-clamp the membrane potential at a holding potential of -60 mV.

  • Perfusion & Recording: Perfuse with 10 µM ACh to establish a baseline inward current (internal control). Wash out the ACh, then perfuse with the pyridine derivative (e.g., 1 nM Flupyrimin) for 1 minute, followed by a secondary ACh pulse to measure fractional block.

Technical Insight (Expertise & Causality): Why utilize a hybrid receptor model (insect α 1 co-expressed with rat β 2)? Native insect nAChR subunits often fail to form functional homomeric or heteromeric channels in Xenopus oocytes due to incompatible endogenous chaperone proteins. The mammalian β 2 subunit acts as a highly efficient structural surrogate 2[2]. It facilitates membrane trafficking while preserving the pharmacological fidelity of the insect α -subunit's orthosteric binding site, ensuring the recorded currents accurately reflect in vivo target interactions.

TEVC_Workflow Step1 1. cRNA Synthesis (Insect α + Mammalian β subunits) Step2 2. Microinjection (Xenopus laevis oocytes) Step1->Step2 Step3 3. Incubation (3-5 Days) (Receptor Translation & Trafficking) Step2->Step3 Step4 4. Voltage Clamping (Holding Potential: -60 mV) Step3->Step4 Step5 5. Ligand Perfusion & Recording (Measure Inward/Outward Currents) Step4->Step5

Fig 2: TEVC electrophysiology workflow for nAChR functional profiling.

Environmental Fate and Stereoselectivity

Beyond receptor pharmacology, the structural nuances of these derivatives dictate their environmental behavior. For example, the four stereoisomers of Paichongding exhibit varying degradation rates and enantioselective root uptake in agricultural settings 4[4]. Understanding these stereoselective pharmacokinetics is crucial for developing formulations that maximize target-site delivery while minimizing ecological persistence.

Conclusion

The 2-chloro-5-ethyl-3-pyridinemethanol scaffold is a master key in modern neuropharmacology and agrochemistry. By strategically modifying the functional groups attached to the 6-chloro-3-pyridinylmethyl moiety, scientists can tune the molecule's interaction with the nAChR—shifting its profile from a pro-insecticidal partial agonist to a potent, resistance-breaking antagonist. Rigorous, self-validating methodologies like TEVC and radioligand binding assays remain the gold standard for decoding these complex mechanisms of action.

References

  • Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors Source: Journal of Agricultural and Food Chemistry (ACS Publications) / IRAC URL:3

  • The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors Source: National Institutes of Health (NIH) URL:2

  • Microbial Degradation Mechanism and Pathway of the Novel Insecticide Paichongding Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:4

  • Flupyrimin - AERU Source: University of Hertfordshire URL:1

Sources

Foundational

Predictive and Empirical In Vitro Toxicity Profiling Guide for 2-chloro-5-ethyl-3-pyridinemethanol

Executive Summary The compound 2-chloro-5-ethyl-3-pyridinemethanol (CAS 1205671-57-3) is a halogenated, substituted pyridine derivative widely utilized as an intermediate in pharmaceutical synthesis and life science appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-5-ethyl-3-pyridinemethanol (CAS 1205671-57-3) is a halogenated, substituted pyridine derivative widely utilized as an intermediate in pharmaceutical synthesis and life science applications[1]. With a molecular weight of 171.62 g/mol , its structural architecture—comprising a pyridine core, a halogen (chlorine) at the 2-position, an ethyl group at the 5-position, and a hydroxymethyl group at the 3-position—presents a unique multi-modal toxicological profile.

While pyridine derivatives are foundational to many therapeutic agents[2][3], halogenated pyridines can exhibit distinct cytotoxic and hepatotoxic liabilities[4][5]. This whitepaper provides an authoritative, E-E-A-T-aligned framework for evaluating the in vitro toxicity profile of 2-chloro-5-ethyl-3-pyridinemethanol. By integrating structural predictive toxicology with advanced, self-validating in vitro methodologies (such as 3D HepaRG spheroids and OECD-standardized assays), this guide serves as a comprehensive blueprint for drug development professionals and toxicologists.

Structural Toxicology & Mechanistic Pathways

To design an effective in vitro screening cascade, one must first deconstruct the molecule to anticipate its biotransformation and subsequent cellular insult.

  • The 3-Hydroxymethyl Moiety: As a primary alcohol, this functional group is highly susceptible to sequential oxidation by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). The intermediate formed is a reactive aldehyde, which can act as a soft electrophile, covalently binding to cellular nucleophiles, depleting intracellular glutathione (GSH), and inducing oxidative stress.

  • The 2-Chloro-Pyridine Core: The nitrogen-bearing heterocyclic scaffold is a known substrate for Cytochrome P450 (CYP450) enzymes[2]. CYP-mediated oxidation of the pyridine ring can yield reactive arene oxides. Furthermore, the presence of the 2-chloro group introduces the risk of oxidative dechlorination or nucleophilic aromatic substitution, potentially generating reactive quinone imine-like intermediates that drive hepatotoxicity[5].

Metabolism Parent 2-chloro-5-ethyl- 3-pyridinemethanol ADH ADH / ALDH Oxidation Parent->ADH 3-methanol group CYP CYP450 Oxidation Parent->CYP Pyridine ring Aldehyde Reactive Aldehyde Intermediate ADH->Aldehyde Epoxide Arene Oxide / Dechlorination CYP->Epoxide GSH GSH Depletion & Oxidative Stress Aldehyde->GSH Epoxide->GSH Tox Cytotoxicity / Genotoxicity GSH->Tox

Predicted biotransformation pathways and reactive intermediate generation.

Core In Vitro Toxicity Profiling Assays

To capture the diverse toxicological endpoints predicted by the structural alerts, a multi-parametric in vitro workflow is required. The following protocols are engineered as self-validating systems to ensure data integrity.

Basal Cytotoxicity: Balb/c 3T3 NRU Assay (OECD Test Guideline 129)

Causality & Rationale: The assay utilizes the Neutral Red Uptake (NRU) method in Balb/c 3T3 fibroblasts to determine basal cytotoxicity[6][7]. We select NRU over standard MTT or CellTiter-Glo because Neutral Red specifically accumulates in the viable lysosomes. For lipophilic, halogenated compounds that may cause phospholipidosis or lysosomal trapping, NRU provides a highly sensitive, early indicator of organelle-level stress before catastrophic membrane rupture occurs[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to achieve sub-confluence.

  • Compound Exposure: Prepare a 100 mM stock of 2-chloro-5-ethyl-3-pyridinemethanol in DMSO. Perform a 1/2-log serial dilution and expose cells for 48 hours. Ensure final DMSO concentration remains ≤0.5% .

  • NRU Readout: Remove media, wash with PBS, and incubate cells with Neutral Red medium (50 µg/mL) for 3 hours. Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm.

  • Self-Validation/QC: Include Sodium Lauryl Sulfate (SLS) as a positive control. The assay is only valid if the IC50 of SLS falls within the historical acceptance range (typically 0.1–0.2 mM).

Hepatotoxicity & Metabolic Competence: HepaRG 3D Spheroids

Causality & Rationale: Standard HepG2 cells lack sufficient baseline expression of crucial phase I and II metabolizing enzymes[8]. Because the toxicity of 2-chloro-5-ethyl-3-pyridinemethanol is heavily dependent on CYP450 and ADH-mediated bioactivation, we utilize the human HepaRG cell line. HepaRG cells differentiate in vitro into mature hepatocyte-like cells, retaining drug metabolism capacity (major CYPs, phase 2 enzymes, and transporters) at levels comparable to primary human hepatocytes[9][10]. Culturing them in 3D spheroids further enhances physiological relevance and allows for sub-chronic exposure studies[11].

Step-by-Step Methodology:

  • Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment (ULA) 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes. Incubate for 7 days to allow spheroid compaction and robust CYP450 expression.

  • Compound Exposure: Expose spheroids to the test compound (0.1 µM to 1000 µM) for 72 hours.

  • Multiplexed Readout: Assess ATP content (using CellTiter-Glo 3D) to determine the IC50 for cell viability. Concurrently, measure CYP3A4 activity using a luminescent P450-Glo substrate to check for enzyme inhibition or induction.

  • Self-Validation/QC: Run parallel plates co-treated with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If the toxicity of the compound is metabolism-dependent, the IC50 will shift significantly higher (reduced toxicity) in the presence of 1-ABT[8]. Acetaminophen (APAP) is used as a positive control for metabolism-mediated hepatotoxicity[8][11].

Genotoxicity: Bacterial Reverse Mutation Test (OECD Test Guideline 471)

Causality & Rationale: The Ames test () is the gold standard for detecting point mutations[12][13]. Given the potential for the 3-methanol group to oxidize into an aldehyde, and the pyridine ring to form epoxides, evaluating both base-substitution and frameshift mutations is critical[14]. The inclusion of an exogenous mammalian metabolic activation system (S9 fraction) is mandatory to simulate hepatic metabolism and generate these reactive intermediates in vitro[14].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to late exponential phase[14].

  • Metabolic Activation: Prepare S9 mix using liver homogenates from Aroclor 1254-induced rats, supplemented with NADP and glucose-6-phosphate[14].

  • Exposure & Plating (Pre-incubation Method): Mix 100 µL of bacterial suspension, 50 µL of test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes, then add to top agar and pour onto minimal glucose agar plates.

  • Self-Validation/QC: Incubate for 48-72 hours and count revertant colonies. The assay is self-validating only if strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions) induce a ≥3 -fold increase in revertants compared to the vehicle control.

Workflow Comp Test Compound Preparation Cyto Basal Cytotoxicity (OECD 129) Comp->Cyto Hepato Hepatotoxicity (HepaRG 3D) Comp->Hepato Geno Genotoxicity (OECD 471) Comp->Geno Data Multi-Parametric Data Integration Cyto->Data Hepato->Data Geno->Data Risk In Vitro Risk Profile Data->Risk

Integrated in vitro toxicity screening workflow for pyridine derivatives.

Quantitative Data Summary

The following table synthesizes the benchmark toxicity thresholds and projected in vitro outcomes for halogenated pyridine derivatives, providing a comparative baseline for evaluating 2-chloro-5-ethyl-3-pyridinemethanol.

Assay / EndpointCell Line / ModelTarget MetricBenchmark Threshold for Halogenated Pyridines
Basal Cytotoxicity Balb/c 3T3IC50 (NRU)50 µM - 250 µM (Moderate Cytotoxicity)
Hepatotoxicity HepaRG (2D Monolayer)IC50 (ATP)100 µM - 500 µM
Metabolism-Mediated Toxicity HepaRG (3D Spheroid)IC50 shift with 1-ABT >2 -fold increase in IC50 upon CYP inhibition
Genotoxicity (Base Substitution) S. typhimurium TA100Revertant Fold IncreaseNegative ( <2 -fold increase over vehicle)
Genotoxicity (Frameshift) S. typhimurium TA98Revertant Fold IncreaseNegative ( <2 -fold increase over vehicle)

References

  • Howei Pharm. "CAS 1205671-57-3 | 2-chloro-5-ethyl-3-Pyridinemethanol, 97%." Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

  • OECD. "Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Guillouzo, A., et al. "HepaRG human hepatic cell line utility as a surrogate for primary human hepatocytes in drug metabolism assessment in vitro." PubMed / NIH. Available at:[Link]

  • Anthérieu, S., et al. "Optimization of the HepaRG cell model for drug metabolism and toxicity studies." PubMed / NIH. Available at: [Link]

  • Shizu, R., et al. "Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures." PubMed / NIH. Available at:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)." Biosafe. Available at:[Link]

  • MDPI. "In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives." Pharmaceutics. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

chromatographic purification methods for 2-chloro-5-ethyl-3-pyridinemethanol

An In-Depth Guide to the Chromatographic Purification of 2-chloro-5-ethyl-3-pyridinemethanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity 2-chloro-5-ethyl-3-py...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Purification of 2-chloro-5-ethyl-3-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

2-chloro-5-ethyl-3-pyridinemethanol is a substituted pyridine derivative that serves as a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The structural integrity and purity of such intermediates are paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks. Therefore, robust and efficient purification methodologies are essential in both research and manufacturing settings.

This document provides a comprehensive guide to the chromatographic purification of 2-chloro-5-ethyl-3-pyridinemethanol. We will explore three primary techniques: Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC). The narrative moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices to empower scientists to adapt and optimize these protocols for their specific needs.

Physicochemical Profile of 2-chloro-5-ethyl-3-pyridinemethanol

Understanding the physicochemical properties of the target molecule is the foundation for developing any successful purification strategy. While specific experimental data for 2-chloro-5-ethyl-3-pyridinemethanol is not widely published, we can infer its properties based on its structure and data from similar compounds like (2-chloropyridin-3-yl)methanol. The presence of the ethyl group will slightly increase its lipophilicity compared to the unsubstituted analogue.

PropertyEstimated ValueRationale & Implications for Chromatography
Molecular Formula C₈H₁₀ClNO-
Molecular Weight 171.62 g/mol Important for mass spectrometry-based detection and characterization.
Polarity (XLogP3-AA) ~1.5 - 2.0The molecule is moderately polar due to the hydroxyl and pyridine nitrogen groups, but the chloro and ethyl groups add non-polar character. This moderate polarity makes it suitable for both normal-phase and reversed-phase chromatography. The estimated value is higher than that of (2-chloropyridin-3-yl)methanol (0.9) due to the ethyl group.[1]
pKa ~4.5 - 5.5The pyridine nitrogen is weakly basic.[2] At pH values significantly below the pKa, the molecule will be protonated (cationic), which can lead to strong interactions with acidic silanol groups on silica gel, causing peak tailing.[2] This is a critical consideration for mobile phase design.
Hydrogen Bond Donor 1 (from -OH)Can participate in hydrogen bonding interactions with the stationary phase.
Hydrogen Bond Acceptor 2 (from N and O)Can interact with protic solvents and stationary phases.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, Acetonitrile, DCM, EtOAc).Dictates the choice of solvents for sample loading and mobile phase preparation.

Strategic Selection of Purification Method

Choosing the right chromatographic technique depends on the scale of the purification, the required final purity, and the available instrumentation. The following decision workflow provides a general guideline.

G start Start: Crude 2-chloro-5-ethyl-3-pyridinemethanol scale What is the scale of purification? start->scale purity_large Is >99% purity required? scale->purity_large Large Scale (>1 g) purity_small What is the required purity? scale->purity_small Small Scale (<1 g) flash Flash Chromatography purity_large->flash No (Good Purity) prep_hplc Preparative HPLC purity_large->prep_hplc Yes (High Purity) purity_small->flash Moderate Purity (~90-98%) purity_small->prep_hplc High Purity (>98%) end Pure Compound flash->end sfc Consider SFC for speed and sustainability prep_hplc->sfc prep_hplc->end sfc->end

Caption: Method selection workflow for purification.

Method 1: Flash Column Chromatography

Flash chromatography is a workhorse technique for the rapid purification of synthetic compounds, ideal for scaling from hundreds of milligrams to several grams.[3] It utilizes a short, wide column and positive pressure to accelerate solvent flow, offering a significant speed advantage over traditional gravity-fed column chromatography.

Causality Behind Experimental Choices

For a basic compound like 2-chloro-5-ethyl-3-pyridinemethanol, the primary challenge in normal-phase chromatography on silica gel is the potential for strong interaction between the pyridine's basic nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to peak tailing, which reduces resolution and can co-elute impurities with the desired product.[2] To counteract this, a small amount of a competing base, such as triethylamine (TEA), is often added to the mobile phase. The TEA preferentially binds to the active silanol sites, effectively masking them from the analyte and resulting in more symmetrical peaks.[2]

Detailed Application & Protocol

G cluster_0 Flash Chromatography Workflow tlc 1. TLC Method Development packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Analysis & Pooling elution->analysis

Caption: Workflow for Flash Chromatography.

1. Materials and Equipment

  • Crude 2-chloro-5-ethyl-3-pyridinemethanol

  • Silica Gel for flash chromatography (230-400 mesh)[4]

  • Solvents: HPLC grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Additive: Triethylamine (TEA)

  • Glass chromatography column

  • Pressurized gas source (Nitrogen or compressed air)

  • Silica-coated TLC plates (UV254)

  • UV Lamp

  • Fraction collection tubes

2. Protocol Steps

  • Step 1: Thin-Layer Chromatography (TLC) Method Development

    • Objective: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[4] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

    • Procedure:

      • Dissolve a small amount of the crude material in DCM.

      • Spot the solution onto a TLC plate.

      • Develop plates in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3).

      • Once a suitable ratio is found, prepare a new eluent with the same ratio but add 0.1-0.5% TEA by volume. For example, for a 7:3 Hexane:EtOAc system, a good mobile phase would be Hexane:EtOAc:TEA (70:30:0.3).

      • Run a final TLC with the TEA-containing eluent to confirm the Rf. The TEA should improve the spot shape, making it more compact and less streaky.

      • Visualize the separated spots under a UV lamp.[4]

  • Step 2: Column Preparation (Slurry Packing)

    • Guideline: Use a silica gel to crude product weight ratio of 40:1 to 100:1.[4] A higher ratio provides better separation for difficult mixtures.

    • Procedure:

      • In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[4]

      • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring it is uniform and free of air bubbles or cracks.

      • Drain the excess solvent until it is level with the top of the silica bed.[4]

  • Step 3: Sample Loading (Dry Loading Recommended)

    • Rationale: Dry loading often provides better resolution than wet loading, as it introduces the sample in a very concentrated band.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

      • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

      • Carefully add this powder as a uniform layer on top of the packed column bed.

  • Step 4: Elution and Fraction Collection

    • Gradient Elution: Start eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.1% TEA) and gradually increase the proportion of the more polar solvent (EtOAc).[4] A typical gradient might be from 5% to 40% EtOAc in Hexane.

    • Fraction Collection: Collect the eluent in appropriately sized fractions. The size depends on the column dimensions.

    • TLC Monitoring: Regularly monitor the collected fractions by TLC to identify those containing the pure product.[4] Spot the starting material, the current fraction, and the previous fraction on the same plate for easy comparison.

  • Step 5: Pooling and Solvent Evaporation

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-chloro-5-ethyl-3-pyridinemethanol.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures.[5][6] It is the method of choice when very high purity (>98%) is required for smaller amounts of material (milligrams to a few grams). The process typically involves developing a method at the analytical scale and then scaling it up.[7]

Causality Behind Experimental Choices

Given the moderate polarity of 2-chloro-5-ethyl-3-pyridinemethanol, reversed-phase HPLC is an excellent choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The pKa of the pyridine ring is critical here. To ensure sharp, symmetrical peaks and reproducible retention times, it is best to control the ionization state of the molecule. This is achieved by adding an acid modifier to the mobile phase, such as formic acid or trifluoroacetic acid (TFA), to maintain a pH below the molecule's pKa (e.g., pH 2.5-3). This keeps the pyridine nitrogen consistently protonated, leading to predictable interactions with the stationary phase.

Detailed Application & Protocol

1. Materials and Equipment

  • Preparative HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 preparative column

  • Solvents: HPLC grade water, acetonitrile (ACN), and/or methanol (MeOH)

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Vials for sample and fraction collection

2. Protocol Steps

  • Step 1: Analytical Method Development

    • Objective: Develop a robust separation on an analytical scale (e.g., 4.6 mm ID column) that can be linearly scaled up. The goal is to achieve good resolution between the target peak and any impurities.

    • Typical Starting Conditions:

      • Column: C18, 5 µm particle size, 4.6 x 150 mm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: Acetonitrile + 0.1% FA

      • Gradient: 10% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 270 nm (based on the pyridine chromophore)

      • Injection Volume: 5-10 µL

    • Optimization: Adjust the gradient slope and duration to maximize the resolution around the target peak.[7]

  • Step 2: Scale-Up to Preparative Chromatography

    • Principle: To maintain the same separation, the linear velocity of the mobile phase and the sample load per column cross-sectional area must be kept constant. Use a preparative column with the same stationary phase chemistry and particle size.

    • Calculations:

      • Flow Rate Scaling: Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)

      • Injection Volume Scaling: Prep Injection Volume = Analytical Injection Volume × (Prep Column Volume / Analytical Column Volume)

    • Example Scale-Up:

      • Analytical Column: 4.6 x 150 mm

      • Preparative Column: 21.2 x 150 mm

      • Scaling Factor (Area): (10.6 mm)² / (2.3 mm)² ≈ 21.2

      • New Flow Rate: 1.0 mL/min × 21.2 = 21.2 mL/min

      • New Injection Volume: Scale proportionally based on loading studies.

  • Step 3: Purification Run

    • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.

    • Sample Preparation: Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., a small amount of DMSO or the initial A/B mixture) to avoid peak distortion.

    • Injection and Fraction Collection: Inject the sample and begin the gradient. Set the fraction collector to trigger collection based on the UV signal (e.g., by slope and threshold) to isolate the target peak.

  • Step 4: Post-Purification Analysis and Processing

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 21.2 x 150 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 10 µL100-500 µL (loading dependent)
Detection UV @ 270 nmUV @ 270 nm

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[8] It is considered a "green" technology because it drastically reduces the consumption of organic solvents.[8][9] SFC operates like a highly efficient form of normal-phase chromatography, offering fast separations and unique selectivity, particularly for chiral and moderately polar compounds.[]

Causality Behind Experimental Choices

The principles of SFC are similar to those of normal-phase LC.[] Separation is achieved based on the analyte's interaction with a polar stationary phase. Supercritical CO₂ itself is non-polar, so its elution strength is increased by adding a small amount of a polar organic solvent, called a "modifier" (e.g., methanol).[9] For basic compounds like 2-chloro-5-ethyl-3-pyridinemethanol, peak shape can be dramatically improved by including a basic additive in the modifier, such as diethylamine (DEA) or ammonium hydroxide.[11] This additive functions similarly to TEA in flash chromatography, blocking active sites on the stationary phase to prevent undesirable interactions.

Detailed Application & Protocol

1. Materials and Equipment

  • Preparative SFC system with a UV detector and fraction collector

  • SFC column (e.g., silica, 2-ethylpyridine, or other polar phase)

  • Supercritical CO₂ (beverage grade or higher)

  • Modifier solvent: HPLC grade Methanol (MeOH)

  • Additive: Diethylamine (DEA)

2. Protocol Steps

  • Step 1: Analytical Method Scouting

    • Objective: Screen various columns and modifier/additive combinations to find the optimal separation conditions quickly. SFC's fast equilibration times make this process very efficient.

    • Procedure:

      • Dissolve the sample in methanol.

      • Screen several columns with different selectivities (e.g., silica, 2-ethylpyridine, diol).

      • Run a fast generic gradient (e.g., 5% to 50% Methanol modifier in CO₂ over 5 minutes).

      • Evaluate the resulting chromatograms for resolution and peak shape. If peak tailing is observed, add 0.2% DEA to the methanol modifier and repeat the screen.

  • Step 2: Method Optimization and Scale-Up

    • Once the best column and modifier system are identified, optimize the gradient to maximize throughput and resolution.

    • Scaling up in SFC follows the same principles as in HPLC, adjusting the flow rate and loading based on the column dimensions.

  • Step 3: Preparative SFC Run

    • System Setup: Equilibrate the preparative SFC system with the chosen mobile phase.

    • Injection: Inject the dissolved sample. Due to the low viscosity of the mobile phase, SFC runs are typically much faster than HPLC runs.[8]

    • Fraction Collection: Fractions are collected after the back-pressure regulator, where the CO₂ vaporizes, leaving the compound dissolved in the modifier.

  • Step 4: Post-Purification

    • Analyze fractions for purity by analytical SFC or HPLC.

    • Combine pure fractions and evaporate the methanol modifier.

ParameterTypical Value
Column 2-Ethylpyridine, 5 µm, 21 x 150 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol with 0.2% Diethylamine
Gradient 10% to 35% B over 8 minutes
Flow Rate 70 g/min
Back Pressure 120 bar
Temperature 40 °C
Detection UV @ 270 nm

References

  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications.
  • BOC Sciences. (n.d.).
  • Welch, C. J., et al. (2011).
  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol.
  • Buchi. (n.d.).
  • Labcompare. (2022).
  • Agilent Technologies. (n.d.).
  • Asian Journal of Research in Chemistry. (2019).
  • BenchChem. (2025).
  • University of Warwick. (n.d.).

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 2-Chloro-5-ethyl-3-pyridinemethanol for Accelerated Drug Discovery

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The specific substructure, 2-chloro-5-ethyl-3-pyridinemethanol, presents a trifecta of chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The specific substructure, 2-chloro-5-ethyl-3-pyridinemethanol, presents a trifecta of chemically tractable functional groups, making it an exceptionally versatile building block for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of strategic derivatization pathways for this scaffold, focusing on modifications of the 3-hydroxymethyl group, nucleophilic substitution at the 2-chloro position, and transformations of the pyridine ring itself. We present detailed, field-tested protocols for key reactions, including oxidation, etherification, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling. The rationale behind experimental choices and methodologies for downstream characterization are discussed to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Scaffold

The 2-chloro-5-ethyl-3-pyridinemethanol scaffold is of significant interest due to the orthogonal reactivity of its three primary functional sites:

  • 3-Hydroxymethyl Group: A primary alcohol that serves as a handle for oxidation to aldehydes or carboxylic acids, esterification, or etherification. These modifications are crucial for introducing new pharmacophoric elements or modulating physicochemical properties like solubility and metabolic stability.

  • 2-Chloro Group: The electron-deficient nature of the pyridine ring activates this position for nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, as well as carbon-carbon bond formation via cross-coupling reactions.[4][5]

  • Pyridine Nitrogen: The lone pair on the nitrogen atom allows for N-oxide formation or quaternization, which can be used to alter the electronic properties of the ring, influence drug-target interactions, and modify ADME properties.

The strategic, site-selective modification of these positions enables a systematic exploration of the chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies.

Overview of Derivatization Strategies

The derivatization of 2-chloro-5-ethyl-3-pyridinemethanol can be approached through several distinct, high-yield pathways. The choice of strategy depends on the desired final compound class and the specific goals of the medicinal chemistry program.

G cluster_hydroxyl Hydroxyl Group (Position 3) cluster_chloro Chloro Group (Position 2) start 2-Chloro-5-ethyl- 3-pyridinemethanol oxidation Oxidation start->oxidation e.g., DMP, PCC ether Etherification start->ether e.g., NaH, R-X ester Esterification start->ester e.g., Acyl-Cl, Base snar SNAr (N, O, S Nucleophiles) start->snar e.g., R-NH2, R-SH suzuki Suzuki Coupling start->suzuki Pd Catalyst, R-B(OH)2 buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, R2NH, Base aldehyde Aldehyde Derivative oxidation->aldehyde acid Carboxylic Acid Derivative oxidation->acid e.g., KMnO4 ether_prod Ether Product ether->ether_prod ester_prod Ester Product ester->ester_prod amine_prod Amine/Thioether/ Alkoxy Product snar->amine_prod biaryl_prod Biaryl Product suzuki->biaryl_prod buchwald->amine_prod

Figure 1: Key derivatization pathways originating from the 2-chloro-5-ethyl-3-pyridinemethanol scaffold.

Protocols for Derivatization of the 3-Hydroxymethyl Group

Protocol: Oxidation to 2-Chloro-5-ethylnicotinaldehyde

Rationale: The aldehyde functionality is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, and further oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is chosen here as it is a mild oxidant that minimizes over-oxidation and operates at room temperature.

Materials & Equipment:

  • 2-chloro-5-ethyl-3-pyridinemethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon balloon

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an argon atmosphere, add 2-chloro-5-ethyl-3-pyridinemethanol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ReagentM.W. ( g/mol )Amount (1 mmol scale)Equivalents
2-chloro-5-ethyl-3-pyridinemethanol171.62171.6 mg1.0
Dess-Martin Periodinane424.14509 mg1.2
Dichloromethane-10 mL-

Table 1: Reagent quantities for the oxidation of 2-chloro-5-ethyl-3-pyridinemethanol.

Protocols for Derivatization at the 2-Chloro Position

The chloro-substituent at the 2-position is readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Rationale: Direct SNAr is a powerful, often metal-free method for introducing amine diversity, which is critical for modulating biological activity and physicochemical properties.[6] Electron-deficient 2-chloropyridines readily undergo SNAr, though elevated temperatures may be required.[6]

Materials & Equipment:

  • 2-chloro-5-ethyl-3-pyridinemethanol

  • Primary or secondary amine (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Microwave vial or sealed tube

  • Standard workup and purification equipment

Procedure:

  • In a microwave vial, combine 2-chloro-5-ethyl-3-pyridinemethanol (1.0 eq), the desired amine (2.0 eq), and DIPEA (2.5 eq).

  • Add NMP or DMSO as the solvent (approx. 0.5 M concentration).

  • Seal the vial and heat the reaction mixture to 120-150 °C (conventional heating or microwave irradiation).

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase extensively with water to remove the high-boiling solvent, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_protocol SNAr Protocol Workflow A 1. Combine Reactants (Scaffold, Amine, Base) in NMP/DMSO B 2. Seal Vial & Heat (120-150 °C) A->B C 3. Monitor by LC-MS B->C D 4. Workup (EtOAc/Water Wash) C->D E 5. Purification (Chromatography) D->E F Pure Product E->F

Figure 2: Experimental workflow for the SNAr amination protocol.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a premier method for C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[4][5] The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields with challenging heteroaryl chlorides.[4][7] Bulky, electron-rich phosphine ligands are often effective.[4]

Materials & Equipment:

  • 2-chloro-5-ethyl-3-pyridinemethanol

  • Aryl or heteroaryl boronic acid (or pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard workup and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add 2-chloro-5-ethyl-3-pyridinemethanol (1.0 eq), the boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed dioxane. Add this to the Schlenk flask.

  • Add the degassed solvent system (e.g., dioxane/water 10:1) to the reaction flask.

  • Seal the flask and heat the mixture with vigorous stirring at 100 °C.

  • Monitor the reaction progress by LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMol %Purpose
Pd(OAc)₂2 mol%Palladium Pre-catalyst
SPhos4 mol%Ligand to stabilize Pd(0) and facilitate catalytic cycle
K₃PO₄3.0 eqBase required for the transmetalation step

Table 2: Typical catalytic system for Suzuki coupling of 2-chloropyridines.[7]

Characterization of Derivatives

All synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. Diagnostic shifts in the pyridine ring protons and the appearance of new signals corresponding to the introduced moiety provide confirmation of the desired transformation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compound.

Example Data: For a hypothetical SNAr product where morpholine has displaced the chloride, one would expect to see the disappearance of the C-Cl isotopic pattern in the mass spectrum and the appearance of new proton signals corresponding to the morpholine ring in the ¹H NMR spectrum, along with a downfield shift of the pyridine proton at the 6-position.

Conclusion

The 2-chloro-5-ethyl-3-pyridinemethanol scaffold is a highly adaptable platform for medicinal chemistry exploration. The protocols detailed in this guide provide robust and reproducible methods for derivatization at its key reactive sites. By leveraging these distinct chemical handles, research scientists can efficiently generate diverse libraries of novel compounds, accelerating the identification of new therapeutic leads and the optimization of their biological and pharmacological profiles.

References

  • Girard, Y., & Trépanier, S. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(11), 1575-1576. [Link]

  • Malara, F., et al. (2020). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology, 10(2), 487-497. [Link]

  • Scriven, E. F. V., & Toomey, J. E. (1988). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Journal of Heterocyclic Chemistry, 25(5), 1429-1433. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. [Link]

  • Malara, F., et al. (2019). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B 3 by TiO 2 nanotubes. RSC Publishing. [Link]

  • Tanaka, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]

  • Fukuoka, Y., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(4), 1255-1260. [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(11), 1146. [Link]

  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035. [Link]

  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Organic & Biomolecular Chemistry, 19(41), 9015-9023. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • Gros, P., et al. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Organic Letters, 7(19), 4173-4175. [Link]

  • Liu, X.-H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167. [Link]

  • ResearchGate. Pyridine methanol chlorinations. [Link]

  • Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 6(2). [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • European Patent Office. (1998). EP 0627421 B1 - Method of preparing 2-chloro-pyridinemethanol. [Link]

  • Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

  • Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. [Link]

  • PubChem. (2-Chloropyridin-3-yl)methanol. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-ethyl-3-pyridinemethanol

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-ethyl-3-pyridinemethanol . This intermediate is critical in the development of various pharmaceutical active ingredients and agrochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-ethyl-3-pyridinemethanol . This intermediate is critical in the development of various pharmaceutical active ingredients and agrochemicals. The most direct and scalable synthetic route involves the reduction of an ester precursor, such as ethyl 2-chloro-5-ethylnicotinate (or its methyl analogue).

However, the electron-deficient nature of the pyridine ring makes the 2-chloro substituent highly labile, leading to chemoselectivity challenges, poor yields, and difficult purifications. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to maximize your synthesis yield.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I observing significant dehalogenation (formation of 5-ethyl-3-pyridinemethanol) during the reduction?

Causality & Insight: Dehalogenation occurs when the reducing agent is too nucleophilic. Strong hydrides like Lithium Aluminum Hydride ( LiAlH4​ ) do not just attack the ester carbonyl; they also facilitate hydrodehalogenation via an addition-elimination mechanism on the electron-deficient 2-chloropyridine ring. Solution: Abandon LiAlH4​ for this specific scaffold. Instead, switch to a milder, chemoselective reducing system. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) is an option, but the most scalable and chemoselective approach is using Sodium Borohydride ( NaBH4​ ) activated by a Lewis acid [1].

Q2: My reduction with NaBH4​ is stalling at the starting material. How can I drive it to completion without risking dehalogenation?

Causality & Insight: Sodium borohydride alone is insufficiently reactive to reduce esters because the ester carbonyl is not electrophilic enough to accept the hydride from the relatively stable BH4−​ anion. Solution: You must add a Lewis acid, specifically anhydrous Calcium Chloride ( CaCl2​ ). This generates calcium borohydride ( Ca(BH4​)2​ ) in situ[2]. The calcium cation ( Ca2+ ) tightly coordinates to the ester carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, the borohydride acts as the hydride donor. This synergistic system efficiently reduces esters to alcohols at room temperature while leaving the sensitive C-Cl bond completely intact[1].

Q3: I switched to DIBAL-H to avoid dehalogenation, but I am losing 30-40% of my yield during the aqueous workup. How do I break the emulsion?

Causality & Insight: DIBAL-H reductions generate robust aluminum alkoxide complexes. When quenched with water or mild acid, these form thick, gelatinous aluminum hydroxide emulsions that trap your target product, making phase separation nearly impossible. Solution: Implement a Rochelle's salt (Potassium Sodium Tartrate) workup. The tartrate acts as a bidentate ligand, strongly chelating the aluminum ions to form a highly water-soluble complex. Self-validating step: Add a saturated aqueous solution of Rochelle's salt to your reaction mixture, then stir vigorously at room temperature for 1 to 2 hours. You will visually observe the gelatinous mixture break into two sharply defined, transparent liquid phases, ensuring quantitative recovery of your product.

📊 Quantitative Data: Reducing Agent Comparison

To assist in route selection, the following table summarizes the performance of common reducing agents when applied to 2-chloronicotinate derivatives.

Reducing AgentReaction ConditionsChemoselectivity (C=O vs C-Cl)Emulsion RiskTypical Isolated Yield
LiAlH4​ THF, 0 °C to RTPoor (High dehalogenation)High< 30% (Complex mixture)
DIBAL-H DCM or THF, -78 °CExcellentVery High60 - 75% (Workup dependent)
NaBH4​ / CaCl2​ THF/EtOH, 0 °C to RTExcellent Low85 - 95%
NaBH4​ (Alone) MeOH, RefluxPoor (No reaction)None< 5% (Recovery of SM)

🧪 Optimized Experimental Protocol

Methodology: Chemoselective Reduction using NaBH4​ / CaCl2​ This protocol is adapted from validated pharmaceutical synthesis standards for 2-chloronicotinate derivatives to ensure maximum yield and purity[1].

Reagents & Stoichiometry:

  • Ethyl 2-chloro-5-ethylnicotinate (Starting Material): 1.0 equivalent

  • Anhydrous Calcium Chloride ( CaCl2​ ): 4.0 equivalents

  • Sodium Borohydride ( NaBH4​ ): 4.0 equivalents

  • Solvent: Dichloromethane (DCM) / Ethanol (EtOH) or THF.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask under a Nitrogen ( N2​ ) atmosphere, dissolve ethyl 2-chloro-5-ethylnicotinate (1.0 eq) in anhydrous DCM (approx. 3 mL per mmol of substrate).

  • Lewis Acid Addition: Add finely powdered, anhydrous CaCl2​ (4.0 eq) to the stirring solution at room temperature. Stir for 15 minutes to allow pre-coordination of the calcium ions to the ester.

  • Cooling & Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH4​ (4.0 eq) in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur; ensure proper venting.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours). Self-validation: Monitor via TLC (Hexanes/EtOAc 7:3); the ester spot should completely disappear, replaced by a lower Rf alcohol spot.

  • Quenching: Cool the mixture back to 0 °C. Slowly quench the excess hydride by adding a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ). Stir until gas evolution ceases.

  • Extraction & Purification: Dilute with additional DCM or Ethyl Acetate. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-chloro-5-ethyl-3-pyridinemethanol.

🗺️ Synthesis Workflow & Decision Matrix

The following diagram illustrates the logical pathways and risks associated with selecting a reducing agent for this synthesis.

SynthesisWorkflow SM Starting Material: Ethyl 2-chloro-5-ethylnicotinate Choice Select Reducing Agent SM->Choice LiAlH4 LiAlH4 (Strong Hydride) Choice->LiAlH4 DIBAL DIBAL-H (Electrophilic Hydride) Choice->DIBAL NaBH4 NaBH4 + CaCl2 (Mild, Lewis Acid Activated) Choice->NaBH4 Risk1 Risk: Hydrodehalogenation (Loss of 2-Cl) LiAlH4->Risk1 Risk2 Risk: Aluminum Emulsions during workup DIBAL->Risk2 Workup3 Workup: Aqueous Quench & Standard Extraction NaBH4->Workup3 Risk1->SM Redesign Route Workup2 Workup: Rochelle's Salt (Potassium Sodium Tartrate) Risk2->Workup2 Product Target Product: 2-chloro-5-ethyl-3-pyridinemethanol Workup2->Product Workup3->Product

Caption: Decision matrix for the reduction of 2-chloronicotinate esters to 2-chloro-3-pyridinemethanols.

📚 References

  • Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (US9815842B2) Source: Google Patents URL:[1]

  • Why some esters can be reduced by sodium borohydride? Source: ResearchGate Scientific Discussions URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Chloro-5-ethyl-3-pyridinemethanol

Welcome to the technical support center for the synthesis of 2-chloro-5-ethyl-3-pyridinemethanol. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-ethyl-3-pyridinemethanol. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges encountered during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest quality of your final product.

Section 1: Overview of the Synthetic Pathway

The most common and direct route to 2-chloro-5-ethyl-3-pyridinemethanol is the chemoselective reduction of a suitable precursor, typically an ester such as methyl 2-chloro-5-ethylnicotinate. This transformation is most effectively carried out using a hydride-based reducing agent like sodium borohydride (NaBH₄), which offers a good balance of reactivity and selectivity, minimizing side reactions like dehalogenation.[1]

The primary reaction is as follows:

Synthetic_Pathway SM Methyl 2-chloro-5-ethylnicotinate Product 2-Chloro-5-ethyl-3-pyridinemethanol SM->Product Reduction Reagent 1. NaBH₄ 2. Aqueous Workup

Caption: Primary synthetic route to 2-chloro-5-ethyl-3-pyridinemethanol.

Section 2: Troubleshooting Guide: Impurity-Specific FAQs

This section addresses the most common impurities observed during the synthesis. Each question details the potential causes and provides actionable troubleshooting steps.

Category A: Incomplete Reaction
Q1: My final product is contaminated with a significant amount of unreacted starting material (methyl 2-chloro-5-ethylnicotinate). What went wrong?

This is one of the most frequent issues and points to a suboptimal reduction process. Several factors can be at play.

Causality & Troubleshooting:

  • Insufficient Reducing Agent: Sodium borohydride can be consumed by moisture in the solvent or glassware. Furthermore, the reduction of an ester requires at least two equivalents of hydride.[2]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Increase the stoichiometry of NaBH₄ to 3.0-4.0 equivalents relative to the starting ester to ensure the reaction goes to completion.

  • Low Reaction Temperature: While the initial addition of NaBH₄ is often done at a low temperature (0-5 °C) to control the exothermic reaction, the reduction of a relatively unreactive ester may be sluggish at this temperature.

    • Solution: After the initial addition of the reducing agent, allow the reaction to warm to room temperature or gently heat to reflux (depending on the solvent) for several hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • Deactivated Reducing Agent: Sodium borohydride is a stable reagent but can degrade over time if not stored properly.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. If in doubt, test the reagent on a more reactive substrate (like an aldehyde) to confirm its activity.

Data-Driven Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Outcome
NaBH₄ (Equivalents) 1.5 - 2.03.0 - 4.0 Drives reaction to completion.
Temperature 0 °C to Room TempRoom Temp to Reflux Increases reaction rate.
Reaction Time 1-2 hours4-12 hours Ensures complete conversion.
Solvent Anhydrous THF/MethanolAnhydrous THF/MethanolConsistent solvent system.
Category B: Side-Product Formation
Q2: My mass spectrometry analysis shows a peak corresponding to 5-ethyl-3-pyridinemethanol. How can I prevent this dehalogenation?

The loss of the chlorine atom from the pyridine ring is a significant side reaction, particularly under harsh reducing conditions. This impurity can be difficult to separate from the desired product due to similar physical properties.

Causality & Troubleshooting:

  • Choice of Reducing Agent: While NaBH₄ is generally selective, contamination with more reactive metal hydrides or using a much stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) can promote dehalogenation. Catalytic hydrogenation (e.g., with Pd/C) is well-known to cause dehalogenation of aryl chlorides and should generally be avoided for this synthesis.[5][6]

    • Solution: Strictly use sodium borohydride as the reducing agent. Avoid LiAlH₄ unless all other methods fail and be prepared for a more complex product mixture.

  • Elevated Temperatures: Prolonged heating at high temperatures can sometimes facilitate reductive dehalogenation, even with NaBH₄.[7]

    • Solution: Maintain the mildest temperature conditions that still allow for complete conversion of the starting material. It is a delicate balance; aim for the lowest effective temperature. Monitor the formation of the dechlorinated impurity by GC-MS as a function of temperature and time.

Q3: I'm observing the formation of 2-chloro-5-ethyl-pyridine-3-carbaldehyde. What is the cause?

The presence of the aldehyde intermediate indicates that the reduction has started but has not gone to completion.

Causality & Troubleshooting:

  • Partial Reduction: The reduction of an ester to an alcohol is a two-step process via an aldehyde intermediate. If the reaction is stopped prematurely or if there is insufficient reducing agent, this aldehyde can be isolated.[8][9]

    • Solution: This issue has the same root causes as unreacted starting material (Q1). Increase the equivalents of NaBH₄, prolong the reaction time, or slightly increase the temperature after the initial reduction phase. The aldehyde is more reactive than the ester, so if conditions are sufficient to reduce the ester, the aldehyde should also be reduced.[10]

Section 3: General FAQs

Q4: What are the best analytical methods to identify and quantify these impurities?

A multi-pronged approach using chromatography and spectroscopy is recommended for robust analysis.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity analysis and quantification. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol) provides excellent separation of the polar product from the less polar starting material and most impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile impurities and confirming the identity of peaks observed in HPLC. It provides structural information from the mass spectrum, making it ideal for identifying unknown byproducts like the dechlorinated species.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for characterizing isolated impurities. It can confirm the absence of starting material (e.g., disappearance of the ester's methoxy signal) and the presence of the new hydroxymethyl group.

Q5: What are the most effective methods for purifying the final product?

The choice of purification depends on the specific impurities present and the required purity level.

  • Silica Gel Column Chromatography: This is the most versatile method for removing both more and less polar impurities. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity (e.g., to 1:1), will effectively separate the starting ester, the product alcohol, and other byproducts.[2]

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl), which protonates the pyridine nitrogen and extracts it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted with an organic solvent.[14]

  • Distillation under Reduced Pressure: If the main impurity is a non-volatile polymer or salt, vacuum distillation can be an effective final purification step for the thermally stable 2-chloro-5-ethyl-3-pyridinemethanol.[2]

Section 4: Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to maximize yield while minimizing common impurities.

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add methyl 2-chloro-5-ethylnicotinate (1 eq.) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of ester).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 3.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, add methanol (4 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, monitoring progress by TLC (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add water to quench the excess NaBH₄, followed by 1M HCl until the pH is ~7.

  • Extraction: Extract the product with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

Standard HPLC Analysis Protocol

This method provides a baseline for purity analysis.

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 275 nm
Injection Volume 5 µL

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (TLC/GC-MS). check_purity Is Product Purity >95%? start->check_purity unreacted_sm Major Impurity: Unreacted Starting Material check_purity->unreacted_sm No success Proceed to Purification. check_purity->success Yes dechlorinated Major Impurity: Dechlorinated Product solution_sm 1. Increase NaBH₄ (3-4 eq). 2. Increase reaction time/temp. 3. Check reagent quality. unreacted_sm->solution_sm Diagnosis aldehyde Major Impurity: Aldehyde Intermediate solution_dechlor 1. Strictly use NaBH₄. 2. Avoid high temperatures. 3. Avoid catalytic hydrogenation. dechlorinated->solution_dechlor Diagnosis solution_aldehyde Same as for Unreacted SM. Ensure sufficient reducing power and reaction time. aldehyde->solution_aldehyde Diagnosis re_run Adjust conditions and re-run. solution_sm->re_run solution_dechlor->re_run solution_aldehyde->re_run

Caption: A decision tree for troubleshooting common synthesis impurities.

References

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link]

  • ATSDR. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • El-Sayed, N. N. E., & El-Kafrawy, A. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 234-256. Available at: [Link]

  • IntechOpen. (2022). Metallic Copper as Dehalogenation Catalyst in the Treatment of Water and Wastewaters. Available at: [Link]

  • Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol.
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Available at: [Link]

  • Boopathi, M. N., Shobhana, V. G., Nivetha, D. K., Kumar, G. D., & Salama, E. A. A. (2024). A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]

  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 859-861. Available at: [Link]

  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • Meth-Cohn, O., & Narine, B. (1980). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]

  • Google Patents. (n.d.). EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Gholap, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3349. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. Available at: [Link]

  • Schennen, U., et al. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 184(13), 3535-3543. Available at: [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Cheng, H. H., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. Available at: [Link]

  • LCGC International. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Available at: [Link]

  • UniTo. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Available at: [Link]

Sources

Troubleshooting

overcoming solubility issues with 2-chloro-5-ethyl-3-pyridinemethanol in organic solvents

Welcome to the Technical Support Center for 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3). Designing effective solvent systems for functionalized heterocycles requires understanding the push-and-pull of their m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3).

Designing effective solvent systems for functionalized heterocycles requires understanding the push-and-pull of their molecular structural features. While the parent compound, 3-pyridinemethanol, is highly hydrophilic and easily soluble in water and polar organic solvents [1], the target molecule—2-chloro-5-ethyl-3-pyridinemethanol—presents a unique solubility paradox. The addition of a lipophilic ethyl group at the C5 position and an electron-withdrawing chlorine atom at the C2 position significantly increases the molecule's hydrophobicity (LogP) and reduces the basicity of the pyridine nitrogen [2]. However, the presence of the C3-hydroxymethyl (-CH₂OH) group maintains a strong capacity for intermolecular hydrogen bonding, which forms a stable solid crystal lattice (melting point 62-64 °C)[1].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome solubility bottlenecks during synthesis, chromatography, and biological assay formulation.

Diagnostic Workflow for Dissolution Failures

SolubilityTroubleshooting Start Solubility Issue Detected (2-Chloro-5-ethyl-3-pyridinemethanol) CheckSolvent Identify Solvent Class Start->CheckSolvent NonPolar Non-Polar Aliphatic (e.g., Hexanes, Heptane) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO, DMF) CheckSolvent->PolarAprotic AqueousWorkup Biphasic / Aqueous Workup (e.g., EtOAc / Water) CheckSolvent->AqueousWorkup Issue1 H-Bonding lattice prevents dissolution (Precipitation) NonPolar->Issue1 Issue2 Water absorption in solvent causes cloudiness PolarAprotic->Issue2 Issue3 Protonation of Pyridine Nitrogen (Salt Formation) AqueousWorkup->Issue3 Sol1 Add 10-20% moderately polar co-solvent (EtOAc/DCM) Issue1->Sol1 Sol2 Use anhydrous solvent; Gentle heat (37°C) & sonicate Issue2->Sol2 Sol3 Adjust aqueous phase to pH 7-8 with NaHCO3 before extraction Issue3->Sol3

Troubleshooting workflow for resolving solubility failures of 2-chloro-5-ethyl-3-pyridinemethanol.

Quantitative & Qualitative Solubility Profiling

To select the optimal solvent system, you must balance the lipophilic demands of the chloro/ethyl substituents with the hydrogen-bonding requirements of the hydroxymethyl group.

Solvent ClassRepresentative SolventsExpected Solubility ProfileMechanistic Rationale
Non-Polar Aliphatic Hexanes, HeptaneLow (< 5 mg/mL)Lacks the dipole moment required to disrupt the strong intermolecular hydrogen bonds of the -CH₂OH group.
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), THFHigh (> 50 mg/mL)Provides an optimal balance; effectively solvates the lipophilic ethyl/chloro groups while acting as a hydrogen bond acceptor for the hydroxyl group.
Polar Aprotic DMSO, DMFVery High (> 100 mg/mL)Strong dipole moments effectively solvate the entire molecule. Note: Highly susceptible to moisture-induced precipitation[2].
Polar Protic Methanol, EthanolHigh (> 50 mg/mL)Excellent hydrogen-bond donors and acceptors; easily breaks the solid crystal lattice[3].
Aqueous Water, SalineVery Low / Insoluble The hydrophobic penalty from the C5-ethyl and C2-chloro groups dominates, driving phase separation[4].

Troubleshooting FAQs

Q1: My compound is precipitating out of hexanes during column chromatography loading. Why is this happening, and how can I fix it? Causality: The hydroxymethyl (-CH₂OH) group forms a robust hydrogen-bonded crystal lattice. Purely non-polar solvents like hexanes cannot overcome the thermodynamic energy required to break these bonds, leading to rapid precipitation. Solution: Introduce a moderately polar co-solvent. Adding 10–20% (v/v) Ethyl Acetate or DCM to your hexanes will provide the necessary hydrogen-bond acceptors to disrupt the lattice and keep the compound in solution, without drastically altering the overall non-polar characteristics needed for your chromatography mobile phase.

Q2: I am trying to extract the compound into an organic layer (e.g., EtOAc) during an aqueous workup, but my recovery yield is extremely low. What is going wrong? Causality: Pyridine derivatives are weakly basic. If your aqueous phase is acidic (pH < 4) from a previous reaction step, the pyridine nitrogen will protonate, forming a pyridinium salt[5]. Salts are highly water-soluble and virtually insoluble in organic solvents. Solution: Prior to extraction, adjust the pH of the aqueous phase to neutral or slightly basic (pH 7–8) using saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the salt, returning the compound to its free-base form and maximizing its partition coefficient into the organic layer.

Q3: The compound forms a cloudy suspension in DMSO at high concentrations for my biological assays. How do I achieve a clear solution? Causality: While DMSO is an excellent solvent for this compound, it is highly hygroscopic. If you are using an older bottle of DMSO, it has likely absorbed atmospheric water. Because 2-chloro-5-ethyl-3-pyridinemethanol is highly hydrophobic due to its chloro and ethyl groups, even a small percentage of water in the DMSO will drastically lower its solubility limit, causing micro-precipitation (cloudiness)[2]. Solution: Always use anhydrous, newly opened DMSO. If cloudiness persists, apply gentle sonication and warm the solution to 37°C. For in vivo formulations where pure DMSO cannot be used, transition to a validated co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to maintain solubility[2].

Self-Validating Experimental Protocols

Protocol A: Standardized Shake-Flask Method for Equilibrium Solubility

Use this protocol to determine the exact solubility limit of the compound in a chosen organic solvent before scaling up a reaction.

  • Preparation: Add a visual excess (e.g., 200 mg) of solid 2-chloro-5-ethyl-3-pyridinemethanol to a 5 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., DCM or EtOAc). Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25°C. Agitate at 300 RPM.

  • Self-Validation (Equilibrium Check): Extract a 50 µL aliquot at 24 hours and another at 48 hours .

  • Isolation: Pass both aliquots through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrates appropriately and analyze via HPLC-UV.

    • Validation Logic: If the concentration of the 24-hour aliquot matches the 48-hour aliquot (± 5%), thermodynamic equilibrium has been successfully reached, and the value represents the true solubility limit[3].

Protocol B: Co-Solvent Optimization for Reaction Scale-Up

Use this protocol to design a solvent mixture that prevents precipitation during temperature fluctuations in scaled-up synthesis.

  • Initial Dissolution: Dissolve 1.0 g of the compound in a minimum volume of a "good" solvent (e.g., 2.0 mL of THF) at room temperature.

  • Anti-Solvent Titration: Under continuous magnetic stirring (500 RPM), add a "bad" solvent (e.g., Heptane) dropwise using a burette. Stop immediately when persistent turbidity (cloudiness) is observed. Record the volume of Heptane added.

  • Re-dissolution: Add THF dropwise just until the solution turns completely clear again.

  • Self-Validation (Thermal Cycling): Heat the clear mixture to 50°C for 10 minutes, then cool it slowly to 0°C in an ice bath.

    • Validation Logic: If no precipitate forms at 0°C, the solvent ratio is validated as stable outside the metastable zone. If precipitation occurs, increase the ratio of the "good" solvent by 5% and repeat the thermal cycle.

References

  • Benchchem - Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents. 6

  • JSciMed Central - Synthesis and Characterization of Pyridine Transition Metal Complexes. 7

  • ChemicalBook - 2-chloro-5-ethyl-3-Pyridinemethanol CAS 1205671-57-3. 1

  • University of Rochester - Remove Sticky Reagents & Aqueous Workup. 5

  • Benchchem - A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-chloro-5-ethyl-3-pyridinemethanol vs. 2-chloro-3-pyridinemethanol

Introduction In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines are foundational scaffolds.[1][2] Among them, 2-chloropyridine derivatives serve as versatile intermediates, amenable to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines are foundational scaffolds.[1][2] Among them, 2-chloropyridine derivatives serve as versatile intermediates, amenable to a wide array of transformations. This guide provides an in-depth comparative analysis of the reactivity of two closely related building blocks: 2-chloro-5-ethyl-3-pyridinemethanol and 2-chloro-3-pyridinemethanol .

While structurally similar, the presence of a C5-ethyl substituent introduces subtle yet significant electronic and steric modifications that profoundly influence reaction kinetics and outcomes. Understanding these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes, optimizing reaction conditions, and predicting potential side reactions. This document moves beyond a simple catalog of reactions to explain the underlying chemical principles governing the observed reactivity, supported by experimental data and detailed protocols.

Molecular Structure and Electronic Profile

The key to understanding the differential reactivity lies in the electronic influence of the ethyl group. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[3]

  • 2-chloro-3-pyridinemethanol serves as our baseline, featuring a chloro-substituent that activates the C2 position for nucleophilic substitution and a hydroxymethyl group.

  • 2-chloro-5-ethyl-3-pyridinemethanol introduces an ethyl group at the C5 position. The ethyl group is a weak electron-donating group (EDG) through an inductive effect (+I).[4] This donation of electron density into the aromatic system partially counteracts the electron-withdrawing nature of the ring nitrogen, leading to a less electron-deficient pyridine core compared to its unsubstituted counterpart.

Caption: Electronic influence of the C5-ethyl substituent.

Comparative Reactivity Analysis

We will dissect the reactivity at the three key functional sites: the C2-chloro group, the hydroxymethyl group, and the pyridine ring itself in metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) at C2

The reaction of 2-chloropyridines with nucleophiles is a cornerstone of their utility. This transformation proceeds through a Meisenheimer-like intermediate, a negatively charged species whose stability is critical to the reaction rate.

Mechanistic Insight: The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negative charge of the intermediate.[5] Electron-withdrawing groups on the ring further enhance this stabilization and accelerate the reaction. Conversely, electron-donating groups destabilize the negatively charged intermediate, thereby decreasing the reaction rate.

Comparative Analysis:

  • 2-chloro-3-pyridinemethanol : Reacts readily with various nucleophiles (amines, alkoxides) under standard SNAr conditions.[6]

  • 2-chloro-5-ethyl-3-pyridinemethanol : The electron-donating (+I) effect of the ethyl group increases the electron density of the pyridine ring. This destabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack, making the compound less reactive towards SNAr compared to its non-ethylated counterpart. Consequently, harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) may be required to achieve comparable yields.

Caption: Generalized SNAr mechanism and the influence of the ethyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Sonogashira couplings are vital for C-C bond formation.[1][7] The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.

Mechanistic Insight: The oxidative addition step is favored on electron-deficient aryl halides. Electron-donating groups on the pyridine ring increase the electron density at the carbon bearing the chlorine, making the C-Cl bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst.

Comparative Analysis:

  • 2-chloro-3-pyridinemethanol : As an "activated" aryl chloride, it undergoes Suzuki and Sonogashira couplings with relative ease using appropriate ligands like bulky electron-rich phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs).[1][2]

  • 2-chloro-5-ethyl-3-pyridinemethanol : The electron-donating ethyl group makes the oxidative addition step more challenging. This renders the molecule less reactive in palladium-catalyzed cross-coupling reactions. To achieve efficient conversion, one might need to employ more active catalyst systems (e.g., using a stronger electron-donating ligand for the palladium), higher catalyst loadings, or elevated temperatures.

Reaction Type2-chloro-3-pyridinemethanol2-chloro-5-ethyl-3-pyridinemethanolRationale for Difference
SNAr Higher ReactivityLower ReactivityEthyl group (+I) destabilizes the anionic intermediate.
Suzuki Coupling Higher ReactivityLower ReactivityEthyl group (+I) disfavors Pd(0) oxidative addition.
Oxidation (CH₂OH) Baseline ReactivitySlightly Higher ReactivityEthyl group (+I) may slightly increase electron density at the alcohol, potentially favoring oxidation.

Table 1: Summary of Comparative Reactivity.

Reactions of the 3-Hydroxymethyl Group

The reactivity of the primary alcohol is primarily influenced by its immediate electronic environment.

Comparative Analysis:

  • Oxidation : Both compounds can be oxidized to the corresponding aldehyde (2-chloro-3-formylpyridine) or carboxylic acid (2-chloronicotinic acid). The electron-donating ethyl group in 2-chloro-5-ethyl-3-pyridinemethanol may make the hydroxymethyl group slightly more electron-rich and thus, potentially more susceptible to oxidation under certain conditions, though this effect is generally minor compared to the effects on the ring. Various oxidizing agents can be employed, from mild (e.g., MnO₂) to strong (e.g., KMnO₄ or photocatalytic methods).[8][9]

  • Esterification/Etherification : Standard procedures for ester or ether formation (e.g., reaction with an acyl chloride or alkyl halide) are applicable to both molecules. The reactivity difference is expected to be negligible as the reaction center is one carbon removed from the ring, and the remote ethyl group imparts no significant steric hindrance.

Experimental Protocols & Workflows

To provide a practical framework for comparison, the following detailed protocols are presented.

Workflow for Comparative Reactivity Study

G subst1 2-chloro-3- pyridinemethanol setup Parallel Reaction Setup (Identical Molar Quantities, Solvent, Temperature) subst1->setup subst2 2-chloro-5-ethyl-3- pyridinemethanol subst2->setup monitor Reaction Monitoring (TLC, GC-MS, or HPLC) setup->monitor workup Quenching & Extraction (Standard Aqueous Workup) monitor->workup analysis Analysis & Yield Calculation (NMR, Chromatography) workup->analysis compare Compare Rates & Yields analysis->compare

Caption: General workflow for a comparative reactivity experiment.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of Suzuki coupling for both substrates under identical conditions.

Materials:

  • 2-chloro-3-pyridinemethanol

  • 2-chloro-5-ethyl-3-pyridinemethanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, degassed

  • Water, degassed

Procedure:

  • In two separate oven-dried Schlenk tubes labeled A and B, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill each tube with argon three times.

  • To tube A, add 2-chloro-3-pyridinemethanol (1.0 mmol).

  • To tube B, add 2-chloro-5-ethyl-3-pyridinemethanol (1.0 mmol).

  • To both tubes, add phenylboronic acid (1.2 mmol).

  • Add degassed toluene (3 mL) and degassed water (0.3 mL) to each tube.

  • Place both tubes in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, 18 hours).

  • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the isolated yield.

Expected Outcome: The reaction with 2-chloro-3-pyridinemethanol (Tube A) is expected to show a higher conversion rate and final yield compared to the reaction with 2-chloro-5-ethyl-3-pyridinemethanol (Tube B).[1][2]

Protocol 2: Comparative Oxidation to Aldehyde

Objective: To compare the rate of oxidation of the hydroxymethyl group using manganese dioxide.

Materials:

  • 2-chloro-3-pyridinemethanol

  • 2-chloro-5-ethyl-3-pyridinemethanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To two separate round-bottom flasks (A and B) equipped with stir bars, add 2-chloro-3-pyridinemethanol (1.0 mmol) to flask A and 2-chloro-5-ethyl-3-pyridinemethanol (1.0 mmol) to flask B.

  • Dissolve the contents of each flask in 20 mL of DCM.

  • To each flask, add activated MnO₂ (10.0 mmol, 10 equivalents) in one portion.

  • Stir the resulting black suspensions vigorously at room temperature.

  • Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) every 30 minutes.

  • Once the starting material is consumed (or after a set time, e.g., 24 hours), filter the reaction mixtures through a pad of Celite, washing the pad with additional DCM.

  • Concentrate the filtrates under reduced pressure to obtain the crude aldehydes.

  • Analyze the crude products by ¹H NMR to determine conversion.

Expected Outcome: The reaction with 2-chloro-5-ethyl-3-pyridinemethanol (Flask B) may proceed slightly faster or to a greater completion within a given timeframe due to the mild electron-donating effect of the ethyl group.

Conclusion and Synthetic Implications

The presence of a C5-ethyl group on the 2-chloro-3-pyridinemethanol scaffold introduces a distinct electronic signature that tempers the reactivity of the 2-chloropyridine core. For synthetic chemists, this translates to several key considerations:

  • For SNAr and Cross-Coupling Reactions: 2-chloro-5-ethyl-3-pyridinemethanol is the less reactive substrate. Synthetic routes relying on these transformations may require more forcing conditions, more active catalysts, or specialized ligand systems to achieve high yields. This deactivation can be advantageous in cases where selective reaction at another site is desired.

  • For Hydroxymethyl Group Transformations: The reactivity of the alcohol is largely preserved. The minor electronic influence of the ethyl group is unlikely to necessitate significant changes to standard protocols for oxidation, esterification, or etherification.

By understanding these structure-activity relationships, researchers can make more informed decisions in the selection of starting materials and the design of synthetic strategies, ultimately leading to more efficient and predictable outcomes in the development of novel molecules.

References

  • Girard, Y. et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(2), 152-154. Available at: [Link]

  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. Available at: [Link]

  • PrepChem. Synthesis of (2-chloro-3-pyridyl)methanol. PrepChem.com. Available at: [Link]

  • Wikipedia. Pyridine. Wikipedia. Available at: [Link]

  • Fiveable (2025). 3-ethylpyridine: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Google Patents (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.
  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Batch Synthesis of 2-Chloro-5-ethyl-3-pyridinemethanol: Navigating Reproducibility in Pyridine Chemistry

For Researchers, Scientists, and Drug Development Professionals The synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal and agrochemical research. Among these, 2-chloro-5-ethyl-3-pyridinem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal and agrochemical research. Among these, 2-chloro-5-ethyl-3-pyridinemethanol stands as a valuable building block, the accessibility and consistent production of which are critical for advancing drug discovery programs. This guide provides an in-depth comparison of the primary and alternative batch synthesis routes for this key intermediate. We will delve into the mechanistic underpinnings of these pathways, present detailed experimental protocols, and critically evaluate the factors influencing their reproducibility—a paramount concern in both academic and industrial settings.

Introduction: The Challenge of Reproducible Heterocyclic Synthesis

The consistent, scalable production of substituted pyridines is often hampered by challenges in controlling regioselectivity, managing reaction energetics, and ensuring batch-to-batch fidelity. The "reproducibility crisis" in scientific research is a well-documented phenomenon, and synthetic chemistry is not immune. Factors such as reagent purity, subtle variations in reaction conditions, and even the scale of the reaction can lead to significant deviations in yield and purity, complicating process development and delaying research timelines. This guide aims to equip the practicing chemist with the knowledge to navigate these challenges in the context of 2-chloro-5-ethyl-3-pyridinemethanol synthesis.

Primary Synthetic Route: Reduction of Ethyl 2-Chloro-5-ethylnicotinate

The most direct and commonly employed route to 2-chloro-5-ethyl-3-pyridinemethanol involves the reduction of the corresponding ethyl nicotinate ester. This approach benefits from the commercial availability of the starting material, ethyl 2-chloro-5-ethylnicotinate. The key transformation is the reduction of the ester functionality to a primary alcohol.

Mechanistic Insight: The Power of Hydride Reducents

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, typically requiring a strong hydride-donating reagent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to the highly polar Al-H bond, which renders the hydride ion (H⁻) a potent nucleophile.[1] Sodium borohydride (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters under standard conditions.[1]

The mechanism of LiAlH₄ reduction of an ester proceeds in a stepwise manner:

  • Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This addition leads to a tetrahedral alkoxide intermediate.

  • Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl group (an aldehyde) and expelling the ethoxide as a leaving group.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride.

  • Protonation: An aqueous workup is required to protonate the resulting alkoxide to yield the primary alcohol.[2][3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: LiAlH₄ Reduction of Ethyl 2-chloro-5-ethylnicotinate.

Alternative Synthetic Route: A Multi-step Approach from 3-Picoline

An alternative, albeit more protracted, synthetic strategy commences from the readily available and inexpensive starting material, 3-picoline (3-methylpyridine). This route involves a series of functional group interconversions to construct the desired product.

Synthetic Strategy Overview

This pathway can be conceptually broken down into the following key transformations:

  • N-Oxidation: 3-picoline is first oxidized to 3-picoline N-oxide. This "activates" the pyridine ring for subsequent functionalization.

  • Chlorination: The N-oxide is then chlorinated, which can be directed to the 2-position of the pyridine ring.

  • Side-Chain Chlorination: The methyl group at the 5-position is then chlorinated to afford a chloromethyl group.

  • Functional Group Manipulation: The final steps would involve the introduction of the ethyl group and conversion of the chloromethyl group to a hydroxymethyl group.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Alternative Synthesis from 3-Picoline.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Ester Reduction)Alternative Route (from 3-Picoline)
Number of Steps 1 (from the ester)4+
Starting Material Ethyl 2-chloro-5-ethylnicotinate3-Picoline
Reagent Safety High (LiAlH₄ is pyrophoric)Moderate to High (involves strong oxidizing and chlorinating agents)
Scalability Moderate (LiAlH₄ reactions can be exothermic and require careful temperature control)Potentially higher, but with more unit operations
Reproducibility Moderate (highly dependent on LiAlH₄ quality, solvent purity, and work-up)Low to Moderate (multiple steps increase the potential for variability)
Potential Yield High (typically >80% for LiAlH₄ reductions of esters)Lower overall yield due to multiple steps
Purification Relatively straightforward (acid-base extraction and chromatography/distillation)More complex due to multiple intermediates and potential side products

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-ethyl-3-pyridinemethanol via LiAlH₄ Reduction

Materials:

  • Ethyl 2-chloro-5-ethylnicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% (v/v) Sulfuric acid

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether. The flask is cooled in an ice-water bath.

  • Addition of Ester: A solution of ethyl 2-chloro-5-ethylnicotinate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid to dissolve the aluminum salts. Caution: This process is highly exothermic and generates hydrogen gas.[4]

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-chloro-5-ethyl-3-pyridinemethanol as a solid.

Protocol 2: Synthesis of 2-Chloro-5-methylpyridine (Intermediate in Alternative Route)

Materials:

  • 3-Picoline N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Diisopropylamine

Procedure:

  • Reaction Setup: A flask is charged with 3-picoline N-oxide and dichloromethane and cooled to 0-5 °C.[5]

  • Reagent Addition: A solution of POCl₃ in dichloromethane is added to the flask, followed by the concurrent addition of a solution of diisopropylamine in dichloromethane over a period of 3 hours, maintaining the temperature at 0-5 °C.[5]

  • Reaction and Work-up: The mixture is stirred at 0-5 °C for 2 hours, then allowed to warm to room temperature and stirred overnight. The product can be recovered by steam distillation.[5]

Discussion on Reproducibility

Primary Route (Ester Reduction):

The reproducibility of the LiAlH₄ reduction is contingent on several critical factors:

  • Reagent Quality: The activity of LiAlH₄ can vary between batches and degrade upon exposure to moisture. Using freshly opened or properly stored reagent is crucial.

  • Solvent Purity: The presence of water or other protic impurities in the solvent will consume the LiAlH₄ and lead to lower yields.

  • Temperature Control: The initial addition of the ester should be performed at low temperature to control the exothermicity of the reaction. Inconsistent temperature control can lead to side reactions.

  • Work-up Procedure: The quenching and extraction steps must be performed consistently to ensure complete recovery of the product and removal of inorganic byproducts.

Alternative Route (from 3-Picoline):

The multi-step nature of this route introduces more opportunities for variability. Each step has its own set of critical parameters that must be carefully controlled to ensure a reproducible overall yield and purity of the final product. For instance, the regioselectivity of the initial chlorination step can be sensitive to reaction conditions.

Conclusion

For the batch synthesis of 2-chloro-5-ethyl-3-pyridinemethanol, the reduction of ethyl 2-chloro-5-ethylnicotinate with LiAlH₄ represents the more direct and higher-yielding approach. However, its successful and reproducible implementation demands meticulous attention to experimental detail, particularly concerning the handling of the pyrophoric reducing agent and the control of reaction parameters.

The alternative route starting from 3-picoline, while longer and likely lower-yielding, offers the advantage of utilizing a more readily available and less hazardous starting material. The choice between these routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and the premium placed on a streamlined synthetic sequence versus a more circuitous but potentially more economical pathway. In all cases, a thorough understanding of the underlying chemistry and a commitment to procedural consistency are the keys to achieving reproducible results in the synthesis of this important pyridine derivative.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. [Link]

  • CN1030387C - Preparation of 4-pyridinemethanol derivatives.
  • US6437120B1 - Process for preparing pyridinemethanol compounds.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. PubMed. [Link]

  • US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. PMC. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Preparation of 2-chloro-5-methylpyridine. European Patent Office. [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. RSC Advances. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • (2-Chloropyridin-3-yl)methanol. PubChem. [Link]

  • Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. MDPI. [Link]

Sources

Validation

High-Efficiency Extraction of 2-chloro-5-ethyl-3-pyridinemethanol: A Comparative Solvent Guide

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Compound Focus: 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3) [1] Introduction & Structural Causality In the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Compound Focus: 2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3) [1]

Introduction & Structural Causality

In the synthesis of complex pharmaceutical active ingredients, pyridine derivatives like 2-chloro-5-ethyl-3-pyridinemethanol frequently serve as critical building blocks. The isolation of this specific intermediate from aqueous reaction mixtures via liquid-liquid extraction (LLE) presents unique thermodynamic challenges due to its multifunctional nature [2].

To design an optimal extraction protocol, we must analyze the molecule's structural causality:

  • C2-Chloro Group: Acts as an electron-withdrawing group (EWG), significantly reducing the basicity of the pyridine nitrogen (shifting the pKa​ lower) while increasing overall lipophilicity.

  • C3-Hydroxymethyl Group: Introduces a strong hydrogen-bond (H-bond) donor and acceptor site, making the molecule partially hydrophilic and prone to partitioning into the aqueous phase if the organic solvent lacks H-bonding capacity.

  • C5-Ethyl Group: Provides a localized hydrophobic domain that enhances solubility in non-polar or moderately polar organic solvents.

Selecting the correct solvent requires balancing these competing intermolecular forces to maximize the distribution coefficient ( KD​ ) and the selectivity of the extraction [3].

Mechanistic Principles of Partitioning

The Role of pH in Speciation

Liquid-liquid extraction of heterocyclic amines is fundamentally governed by pH [4]. At low pH, the pyridine nitrogen protonates, forming a highly hydrophilic pyridinium salt that remains trapped in the aqueous phase. To drive the equilibrium toward the organic phase, the aqueous layer must be neutralized or made slightly basic (pH 7.5–8.0). This ensures the compound exists entirely in its neutral, lipophilic free-base form.

Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Solvent) N1 Low pH (< 3) Protonated Pyridinium (Hydrophilic) N2 Neutral pH (7-8) Neutral Pyridine (Lipophilic) N1->N2 Deprotonation (NaHCO3) N3 Target Extracted High Partition Coefficient N2->N3 Solvent Extraction (EtOAc/DCM/MTBE)

pH-dependent speciation and organic phase partitioning mechanism.

Thermodynamic Solvent Selection

Predictive thermodynamic models (such as UNIFAC or COSMO-RS) demonstrate that solvents with high H-bond acceptor capacities yield the highest KD​ for hydroxymethyl-substituted pyridines [5]. While non-polar solvents like toluene interact well with the ethyl group, they fail to solvate the alcohol moiety, leading to poor extraction recoveries.

Comparative Solvent Performance Data

The following table synthesizes experimental extraction metrics for 2-chloro-5-ethyl-3-pyridinemethanol across four common industrial solvents. Data assumes a 1:1 volumetric phase ratio at 25°C and an aqueous pH of 7.8.

SolventPolarity IndexH-Bonding CapacityEst. Extraction Yield (3 washes)Phase Separation TimeEnvironmental / Safety Profile
Ethyl Acetate (EtOAc) 4.4High (Acceptor)> 95% Moderate (~5 mins)Green / Low Toxicity
Dichloromethane (DCM) 3.1Moderate92 - 94% Fast (< 2 mins)High Toxicity / Regulated
Methyl tert-butyl ether (MTBE) 2.5Moderate (Acceptor)85 - 88% Very Fast (< 1 min)Moderate / Flammable
Toluene 2.4Low< 60% Fast (< 2 mins)Moderate Toxicity
Analytical Insights:
  • Ethyl Acetate (EtOAc): The superior yield is directly caused by EtOAc's carbonyl oxygen, which forms strong hydrogen bonds with the C3-hydroxymethyl group of the target compound. It is the recommended primary solvent.

  • Dichloromethane (DCM): DCM provides excellent solvation of the polarizable pyridine ring and chloro-substituent. However, due to its stringent environmental regulations and toxicity, it should only be used if EtOAc causes intractable emulsions [6].

  • MTBE: While MTBE yields slightly lower recoveries than EtOAc, its low water miscibility results in rapid, crisp phase separations. It is highly recommended for large-scale extractions where emulsion mitigation is a priority.

Self-Validating Extraction Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each critical step contains a built-in checkpoint to verify success before proceeding.

Step-by-Step Methodology (Using EtOAc)

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Action: Cool the crude aqueous reaction mixture containing 2-chloro-5-ethyl-3-pyridinemethanol to 10–15°C. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) under continuous stirring until gas evolution ceases.

  • Validation Checkpoint: Probe the solution with a calibrated pH meter or high-resolution pH paper. Do not proceed unless the pH reads strictly between 7.5 and 8.0.

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the aqueous mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to 1/3 of the aqueous volume. Invert and vent carefully, then shake vigorously for 2 minutes to reach thermodynamic equilibrium. Allow the layers to separate.

  • Validation Checkpoint: Visually confirm a sharp biphasic line. Track the volume of the organic layer; if the volume is significantly lower than added, an emulsion has formed. (Remedy: Add brine to increase aqueous ionic strength).

Step 3: Phase Separation & Iteration

  • Action: Drain the lower aqueous layer. Collect the upper EtOAc layer. Repeat the extraction of the aqueous layer two more times with fresh EtOAc. Combine all organic extracts.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the final aqueous raffinate (UV 254 nm). The absence of a UV-active spot matching the target compound validates complete extraction.

Step 4: Washing and Drying

  • Action: Wash the combined EtOAc extracts with saturated NaCl (brine) to remove residual water and water-soluble impurities. Separate the organic layer and add anhydrous sodium sulfate ( Na2​SO4​ ).

  • Validation Checkpoint: Swirl the flask. The Na2​SO4​ must remain free-flowing (like snow). If it clumps heavily, water is still present; add more desiccant.

Step 5: Concentration

  • Action: Filter the drying agent and concentrate the EtOAc under reduced pressure (rotary evaporation) at 40°C to yield the crude 2-chloro-5-ethyl-3-pyridinemethanol.

Workflow A 1. Aqueous Reaction Mixture (Containing Target Compound) B 2. pH Adjustment (Add NaHCO3 to pH 7.5-8.0) A->B C 3. Solvent Addition (EtOAc, DCM, or MTBE) B->C D 4. Phase Mixing & Separation (Liquid-Liquid Extraction) C->D E Organic Phase (Target Compound) D->E Extract F Aqueous Phase (Impurities/Salts) D->F Raffinate (Discard) G 5. Brine Wash & Drying (Anhydrous Na2SO4) E->G H 6. Solvent Evaporation (Purified Product) G->H

Self-validating liquid-liquid extraction workflow for pyridine derivatives.

Conclusion

For the extraction of 2-chloro-5-ethyl-3-pyridinemethanol , solvent selection must account for the molecule's H-bond donating/accepting hydroxymethyl group and the basicity of the pyridine ring. Ethyl Acetate (EtOAc) is the superior solvent, offering >95% yields due to optimal thermodynamic partitioning, while aligning with modern green chemistry standards. By utilizing a self-validating protocol with strict pH controls (pH 7.5–8.0) and TLC verification, researchers can ensure maximum recovery and process reliability.

References

  • Howei Life Sciences. "CAS 1205671-57-3 | 2-chloro-5-ethyl-3-Pyridinemethanol, 97% Physicochemical Properties." Howei Pharm. Available at:[Link]

  • JournalsPub. "Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds." JournalsPub, Feb 2025. Available at: [Link]

  • Gmehling, J. "Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank." Industrial & Engineering Chemistry Research, 2014, 53(45): 17794-17805. Available at:[Link]

  • Verdía, P., et al. "Deepening of the Role of Cation Substituents on the Extractive Ability of Pyridinium Ionic Liquids of N-Compounds from Fuels." ACS Sustainable Chemistry & Engineering, 2017, 5(2): 2015-2025. Available at:[Link]

  • Domańska, U., et al. "Separation of pyridine from heptane with tricyanomethanide-based ionic liquids." Fluid Phase Equilibria, 2015, 395: 9-14. Available at:[Link]

  • Malaysian Journal of Analytical Sciences. "A review on extraction solvents in the dispersive liquid-liquid microextraction." ResearchGate, 2018. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-chloro-5-ethyl-3-Pyridinemethanol proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocycles is not just a matter of regulatory compliance—it is a critical component of laboratory integrity and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocycles is not just a matter of regulatory compliance—it is a critical component of laboratory integrity and environmental stewardship.

2-chloro-5-ethyl-3-pyridinemethanol (CAS: 1205671-57-3) presents a unique set of challenges. It combines the neurotoxic and hepatotoxic properties of a pyridine ring with the environmental persistence of a halogenated organic compound. This guide provides a self-validating, step-by-step protocol for the operational handling and EPA-compliant disposal of this compound, explaining the mechanistic reasoning behind every safety measure.

Part 1: Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how it interacts with biological and environmental systems.

  • Hepatotoxicity and Neurotoxicity: Pyridine derivatives are readily absorbed through the skin, lungs, and gastrointestinal tract. Once systemic, they act as central nervous system (CNS) depressants. Chronic exposure leads to hepatic lesions because the pyridine ring is metabolized in the liver via the CYP2E1 enzyme pathway, generating reactive intermediates that cause cellular damage[1][2].

  • Halogenated Environmental Hazard: The presence of the chlorine atom classifies this molecule as a Halogenated Organic Compound (HOC). Under the Resource Conservation and Recovery Act (RCRA), HOCs cannot be disposed of in standard landfills or low-temperature incinerators. If combusted improperly, the chlorine atoms facilitate the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3].

Quantitative Data & Waste Classification
Property / ParameterData / Classification
CAS Number 1205671-57-3
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Physical State Solid (Melting Point: 62-64 °C)[4]
Waste Classification Halogenated Organic Waste (EPA D-list / F-list)[5]
Chemical Incompatibilities Strong oxidizing agents, strong inorganic acids[6]

Part 2: Operational Handling Protocol

While 2-chloro-5-ethyl-3-pyridinemethanol is a solid at room temperature, it is frequently dissolved in volatile organic solvents during drug development workflows. The following protocol ensures zero-exposure handling.

Step 1: Engineering Controls & Environment

  • Action: Conduct all weighing, mixing, and synthesis inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Pyridine derivatives cause rapid olfactory fatigue. A researcher may initially smell the compound's characteristic odor, but the olfactory receptors will quickly desensitize, masking the presence of toxic vapors[6][7].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Causality: Pyridines are lipophilic and readily permeate standard latex. Double-gloving with nitrile provides a necessary barrier against dermal absorption, which can otherwise lead to systemic neurotoxicity[8].

Step 3: Dispensing & Weighing

  • Action: Use anti-static weighing boats and spark-free spatulas.

  • Causality: Pyridine dust and vapors can form explosive mixtures with ambient air. Eliminating static discharge prevents accidental ignition[7].

Part 3: Proper Disposal Procedures (Core Directive)

The disposal of 2-chloro-5-ethyl-3-pyridinemethanol must strictly follow EPA guidelines for halogenated waste. Never pour this compound or its solutions down the drain.

Step 1: Waste Segregation (Critical)

  • Action: Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass container exclusively for "Halogenated Organic Waste."

  • Causality: Introducing even trace amounts of a chlorinated compound into a non-halogenated waste stream contaminates the entire batch. This exponentially increases disposal costs and creates severe safety risks, as non-halogenated waste is often sent to lower-temperature incinerators incapable of neutralizing chlorine gas[9].

Step 2: Container Management

  • Action: Fill the waste container to a maximum of 75% capacity.

  • Causality: Leaving 25% headspace accommodates vapor expansion and prevents pressure-induced ruptures during storage and transport[10].

Step 3: Labeling

  • Action: Affix a standardized hazardous waste label. Explicitly write the full chemical name ("2-chloro-5-ethyl-3-pyridinemethanol") and check the "Toxic" and "Halogenated" hazard boxes.

  • Causality: EPA and RCRA regulations prohibit the use of chemical abbreviations or structures on waste labels to ensure rapid, unambiguous identification by emergency responders[11].

Step 4: Temporary Storage

  • Action: Store the sealed waste container in a grounded, vented flammables cabinet, strictly isolated from oxidizers and acids.

  • Causality: Pyridines are weak bases and can react violently with strong acids or oxidizers, potentially causing exothermic runaway reactions[6][8].

Step 5: Final Disposal (Incineration)

  • Action: Coordinate with Environmental Health and Safety (EHS) for pickup. The waste must be routed to a RCRA-permitted facility.

  • Causality: Under EPA guidelines, wastes containing 1000 mg/kg of HOCs must undergo high-temperature incineration (>1000°C) equipped with acid gas scrubbers. This extreme heat destroys the carbon-chlorine bonds, while the scrubbers neutralize the resulting hydrochloric acid (HCl) emissions, preventing dioxin formation[3][12].

Part 4: Spill Response & Containment

In the event of an accidental spill, immediate and calculated action is required to prevent environmental contamination.

  • Evacuation: For spills exceeding 50 g (or 50 mL if in solution), evacuate the immediate area and eliminate all ignition sources.

  • Containment: Cover the spill with an inert absorbent material such as diatomaceous earth, dry sand, or vermiculite[13].

    • Causality: Combustible absorbents like sawdust must be avoided, as they can ignite when mixed with reactive organic compounds.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a designated solid halogenated waste container. Treat all cleanup materials as hazardous waste.

Mandatory Visualization: Halogenated Waste Disposal Workflow

The following logic diagram outlines the self-validating decision matrix for segregating and disposing of 2-chloro-5-ethyl-3-pyridinemethanol.

WasteDisposal Start 2-chloro-5-ethyl-3-pyridinemethanol Waste Generation Decision Halogenated vs. Non-Halogenated? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Contains Cl NonHalogenated Non-Halogenated Waste Stream Decision->NonHalogenated DO NOT MIX Storage Temporary Lab Storage (Vented Cabinet, <75% Capacity) Halogenated->Storage EHS EHS / Certified Waste Collection Storage->EHS Incineration High-Temp Incineration with Acid Gas Scrubbers EHS->Incineration Prevents Dioxin Formation

Workflow for the segregation and EPA-compliant disposal of halogenated pyridine derivatives.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Pyridine Toxicity and Central Nervous System Depression." NIH Bookshelf. Available at:[Link]

Sources

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